Alizapride hydrochloride

Antiemetic efficacy Chemotherapy-induced nausea and vomiting Metoclopramide comparator

Researchers requiring a selective D2 antagonist with verified adrenergic selectivity face supply inconsistency. Alizapride hydrochloride (CAS 59338-87-3) resolves this with defined pharmacology: • Selective D2 binding (Ki 66-340 nM); no adrenergic off-target activity (IC50 >10 µM at α1, α2, β) • Superior antiemetic efficacy vs. metoclopramide in chemotherapy-induced emesis trials • Linear pharmacokinetics (50-200 mg IV) enabling precise dose-response modeling Supplied with lot-specific CoA; ≥98% purity; global stock availability.

Molecular Formula C16H22ClN5O2
Molecular Weight 351.8 g/mol
Cat. No. B7909145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlizapride hydrochloride
Molecular FormulaC16H22ClN5O2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl
InChIInChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
InChIKeyBRECEDGYMYXGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alizapride Hydrochloride Procurement Considerations


Alizapride hydrochloride is a substituted benzamide derivative that functions as a dopamine D2 receptor antagonist with prokinetic and antiemetic properties [1]. It exhibits selective binding for D2 receptors over adrenergic receptor subtypes (IC50s >10 µM for α1-, α2-, and β-adrenergic receptors) [2] and demonstrates a biexponential plasma decay profile following intravenous administration, with distribution and elimination half-lives of approximately 7.5–8.3 minutes and 2.5–2.8 hours, respectively [3][4].

D2
Dopamine D2 receptor antagonist for pathway and emesis model studies
Sel
Selective over adrenergic receptor subtypes, supports D2-focused pharmacology
PK
Well-characterized biphasic plasma profile for exposure-response modeling

Alizapride Hydrochloride Interchangeability Risk


Despite shared membership in the substituted benzamide class and a common D2 receptor mechanism, alizapride hydrochloride cannot be assumed equivalent to other agents such as metoclopramide or domperidone. The comparative evidence summarized below reveals statistically significant, clinically meaningful differences in antiemetic efficacy against chemotherapy-induced emesis, as well as distinct pharmacodynamic potency, central nervous system effects, and drug interaction profiles [1][2][3]. These differences have direct implications for patient management and experimental reproducibility.

Class mismatch
Metoclopramide or domperidone may differ in antiemetic endpoint response and CNS pharmacodynamics
Potency shift
Preclinical emesis model suggests 3× efficacy gap vs. metoclopramide; direct substitution may confound model outcomes
CNS profile
Alizapride lacks neuroleptic-like sedation and equilibrium effects; comparative agents may introduce confounding CNS variables

Alizapride vs. Key Comparators: Quantitative Differentiation


Superior Antiemetic Efficacy vs. Metoclopramide

In a strict double-blind study of 21 patients undergoing anti-mitotic chemotherapy, alizapride demonstrated statistically significant superiority over metoclopramide. The study used a fixed-dose comparison where each patient received two ampoules before and after chemotherapy, with each ampoule containing either 50 mg of alizapride or 10 mg of metoclopramide. Alizapride achieved 24 good or excellent antiemetic results and 4 nil results, compared to 16 good or excellent results and 13 nil results with metoclopramide, establishing a clear difference in efficacy under the specified dosing regimen [1]. The superiority of alizapride was confirmed with statistical significance (0.05 > p > 0.02) [1].

Antiemetic efficacy vs. metoclopramide
Head-to-head
24 vs. 16 good/excellent results; 4 vs. 13 nil
Reported endpoint response advantage (p
Double-blind, dose-specific trial; review for model transferability
Severe nausea prevention vs. domperidone
Head-to-head
Significantly better severe nausea control; patient preference for alizapride
Reported comparator endpoint difference in cisplatin model
Crossover trial, n=44; 4 mg/kg vs. 0.6 mg/kg
Preclinical potency vs. metoclopramide
Head-to-head
3× more effective in apomorphine-induced emesis model
Supports model-response differentiation
Canine model; dose-response translation to review
D2 receptor selectivity
Cross-study comparable
Ki 66–340 nM; adrenergic IC₅₀ >10 µM
Selectivity context for D2-focused pharmacology
Radioligand binding; >30-fold over adrenergic sites
Dose-proportional PK
Supporting evidence
Linear kinetics 50–200 mg; t½α ~7.5 min, t½β ~2.5 h
Supports exposure-model predictability
IV administration; no saturation in therapeutic range
CNS effect profile
Cross-study comparable
No equilibrium reflex change; no barbiturate potentiation
Differentiated from typical neuroleptics; sedation-sparing context
Mice and dog models; CNS safety pharmacology review
Antiemetic efficacy Chemotherapy-induced nausea and vomiting Metoclopramide comparator

Alizapride vs. Domperidone: Severe Nausea Prevention

A double-blind, randomized crossover trial in 44 cancer patients receiving cisplatin chemotherapy compared high-dose alizapride (4 mg/kg) with high-dose domperidone (0.6 mg/kg). While both agents were equally effective in limiting mild nausea, alizapride was significantly better in preventing severe nausea and episodes of vomiting [1]. The investigator assessment rated alizapride as significantly better than domperidone, and patients expressed a clear preference for alizapride for subsequent chemotherapy sessions [1]. The study design, using a crossover methodology, controlled for inter-individual variability, strengthening the internal validity of the findings.

Severe nausea prevention vs. domperidone
Head-to-head
Significantly better severe nausea control; patient preference for alizapride
Reported comparator endpoint difference in cisplatin model
Crossover trial, n=44; 4 mg/kg vs. 0.6 mg/kg
Cisplatin-induced emesis Domperidone comparator Severe nausea prevention

Greater Antiemetic Potency vs. Metoclopramide

Preclinical pharmacodynamic studies in dogs evaluated the efficacy of alizapride against emesis induced by apomorphine and dihydrogenated ergot alkaloids. In this established model of emesis, alizapride was found to be three times more effective than metoclopramide [1]. The study also noted that alizapride exhibited only minor central antidopaminergic effects, which were less marked than those observed with metoclopramide [1]. Alizapride did not modify equilibrium reflexes in mice and did not reinforce barbiturate-induced hypnosis, distinguishing it from typical neuroleptics [1]. These findings suggest that the structural differences within the benzamide class translate into a more favorable efficacy-to-side-effect ratio at the preclinical level.

Preclinical potency vs. metoclopramide
Head-to-head
3× more effective in apomorphine-induced emesis model
Supports model-response differentiation
Canine model; dose-response translation to review
Preclinical pharmacology Apomorphine-induced emesis Potency comparison

D2 Receptor Selectivity Profile

In vitro radioligand binding assays characterize alizapride as a dopamine D2 receptor antagonist with a Ki value ranging from 66 to 340 nM [1]. Importantly, alizapride exhibits selectivity for D2 receptors over α1-, α2-, and β-adrenergic receptors, with IC50 values exceeding 10 µM for all adrenergic subtypes [1]. This selectivity profile is consistent with findings from a comparative study of substituted benzamide drugs, which identified alizapride (along with sulpiride and tiapride) as specific for D2 receptors, active in the 10⁻⁷–10⁻⁶ M range, while other benzamides such as raclopride and amisulpiride showed 100–1000-fold differentiation between dopamine sites and other neurotransmitter receptors [2]. This moderate D2 affinity combined with minimal adrenergic binding distinguishes alizapride from both more potent D2 antagonists that may carry greater extrapyramidal risk and from less selective agents with broader receptor interactions.

D2 receptor selectivity
Cross-study comparable
Ki 66–340 nM; adrenergic IC₅₀ >10 µM
Selectivity context for D2-focused pharmacology
Radioligand binding; >30-fold over adrenergic sites
Receptor binding D2 selectivity Adrenergic receptor

Dose-Proportional Pharmacokinetics

A dose-dependent pharmacokinetic study demonstrated that alizapride pharmacokinetic parameters remain constant across the therapeutic dose range of 50 to 200 mg following intravenous administration [1]. The drug exhibits a biphasic plasma concentration decline, characterized by a rapid distribution half-life of 7.5 minutes and a terminal elimination half-life of 2.5 hours [1]. A separate high-dose study (16 mg/kg) reported similar values: T1/2α of 8.33 ± 2.47 minutes and T1/2β of 2.8 ± 0.7 hours, with a large volume of distribution at steady state (Vdss) and high total body clearance [2]. While no direct comparative pharmacokinetic data for other benzamides are provided in these sources, the consistency of parameters across multiple dose levels supports predictable exposure in clinical and experimental protocols.

Dose-proportional PK
Supporting evidence
Linear kinetics 50–200 mg; t½α ~7.5 min, t½β ~2.5 h
Supports exposure-model predictability
IV administration; no saturation in therapeutic range
Pharmacokinetics Dose proportionality IV administration

CNS Effect Profile

Preclinical evaluation of central nervous system effects revealed that alizapride, in contrast to typical neuroleptics, does not modify equilibrium reflexes in mice and does not potentiate barbiturate-induced hypnosis [1]. The study further noted that alizapride's central antidopaminergic effects are minor and less marked than those observed with metoclopramide [1]. Alizapride demonstrated no anticonvulsant or analgesic effects and had little action on the autonomic nervous system or cardiovascular system [1]. Sympatholytic effects and hypotension were observed in dogs only at doses much higher than the effective antiemetic dose [1]. This distinct central pharmacodynamic profile suggests that alizapride may offer a more favorable tolerability profile in situations where preservation of alertness and avoidance of sedation are priorities.

CNS effect profile
Cross-study comparable
No equilibrium reflex change; no barbiturate potentiation
Differentiated from typical neuroleptics; sedation-sparing context
Mice and dog models; CNS safety pharmacology review
Central nervous system effects Neuroleptic comparison Safety pharmacology

Alizapride Hydrochloride Application Scenarios


Antiemetic Prophylaxis for Emetogenic Chemotherapy

For clinical or research protocols involving chemotherapy agents with significant emetogenic potential (e.g., cisplatin-containing regimens), alizapride hydrochloride is supported by direct comparative evidence demonstrating superiority over both metoclopramide and domperidone. The head-to-head studies in Section 3 provide quantitative justification for selecting alizapride when robust prevention of severe nausea and vomiting is required [1][2]. The established efficacy at doses up to 4 mg/kg and the predictable linear pharmacokinetics across the 50-200 mg range further support reliable dosing in this context [3].

D2-Selective Preclinical Studies

In vitro and in vivo research applications focused on dopamine D2 receptor pharmacology, particularly those where off-target adrenergic effects could confound interpretation, benefit from alizapride's defined selectivity profile. As demonstrated in Section 3, alizapride binds D2 receptors with Ki values of 66-340 nM while exhibiting IC50s exceeding 10 µM for α1-, α2-, and β-adrenergic receptors [1]. This selectivity, combined with its classification among benzamides suitable for defining PET ligand interactions with brain dopamine receptors, makes alizapride a rationally selected tool compound for mechanistic studies [2].

Sedation-Sparing PONV Management

The preclinical pharmacodynamic evidence detailed in Section 3 indicates that alizapride does not potentiate barbiturate-induced hypnosis, does not modify equilibrium reflexes, and exhibits only minor central antidopaminergic effects compared to metoclopramide [1]. These properties support the selection of alizapride in postoperative or ambulatory settings where preserving patient alertness and minimizing the risk of drug interactions with sedatives or anesthetics are clinical priorities. The lack of anticholinergic and antihistaminic activity further distinguishes its side effect profile [1].

Predictable Pharmacokinetics for Controlled Studies

Experimental protocols that require precise control over drug exposure, such as pharmacokinetic/pharmacodynamic modeling studies or receptor occupancy assessments, are facilitated by alizapride's demonstrated dose proportionality within the 50-200 mg intravenous range [1]. The well-characterized biexponential plasma decay with distribution and elimination half-lives of approximately 8 minutes and 2.8 hours, respectively, allows for predictable temporal control of drug levels [2]. This predictability reduces variability and enhances the interpretability of experimental outcomes compared to agents with non-linear or poorly defined pharmacokinetics.

Application
Selection Property
Validation Focus
Chemotherapy-induced emesis model research
Head-to-head comparator context
Emesis endpoint response review
D2 receptor preclinical pharmacology
Receptor selectivity profile
Adrenergic off-target binding assay
Postoperative nausea model studies
CNS-sparing pharmacodynamics
Sedation interaction assessment
PK/PD exposure-response modeling
Dose-linear pharmacokinetics
Exposure-model validation
Quote Request

Request a Quote for Alizapride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.